molecular formula C12H13NO3 B268724 Methyl 4-[(allylamino)carbonyl]benzoate

Methyl 4-[(allylamino)carbonyl]benzoate

Cat. No.: B268724
M. Wt: 219.24 g/mol
InChI Key: ZDLKIFVIURDOSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(allylamino)carbonyl]benzoate is an organic compound featuring a benzoate ester core substituted at the para position with an allylamino carbonyl group. This structure combines aromatic, ester, and allyl functionalities, making it a versatile intermediate in synthetic chemistry. The allyl group may confer reactivity for further functionalization, while the ester moiety enhances solubility and stability.

Properties

IUPAC Name

methyl 4-(prop-2-enylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-8-13-11(14)9-4-6-10(7-5-9)12(15)16-2/h3-7H,1,8H2,2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDLKIFVIURDOSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Medicinal Chemistry

Methyl 4-((2-(allylamino)thieno[3,2-d]pyrimidin-4-yl)amino)benzoate (Entry 2, ):

  • Structure: Incorporates a thieno[3,2-d]pyrimidinyl ring linked to the benzoate via an amino group.
  • Synthesis : Yield = 26%, with $^1$H-NMR confirming regioselective allylamine coupling (δ 5.96 ppm, allyl protons) .
  • Key Difference: The thieno-pyrimidine scaffold enhances binding to enzymatic pockets compared to the simpler allylamino carbonyl group in the target compound.

Agrochemical Benzoate Derivatives

Metsulfuron Methyl Ester ():

  • Structure: Contains a sulfonylurea bridge and triazine ring instead of the allylamino carbonyl group.
  • Application : Herbicide targeting acetolactate synthase (ALS) in weeds.
  • Key Difference : The sulfonylurea group increases hydrogen-bonding capacity, enhancing herbicidal potency compared to the allyl-substituted benzoate .

Tribenuron Methyl Ester ():

  • Structure : Features a methoxy-substituted triazine and sulfonylurea.
  • Application : Broadleaf herbicide with systemic action.
  • Key Difference: The triazine ring stabilizes interactions with ALS enzymes, a mechanism absent in Methyl 4-[(allylamino)carbonyl]benzoate .

Research Findings and Trends

  • Reactivity: The allyl group in this compound offers opportunities for click chemistry or polymerization, unlike the static sulfonylurea groups in agrochemicals .
  • Biological Activity: Thieno-pyrimidine derivatives (e.g., Entry 2) demonstrate superior target engagement in kinase inhibition compared to simpler benzoates, highlighting the role of heterocycles in drug design .
  • Synthetic Challenges: The 26% yield of Entry 2 underscores the difficulty in coupling bulky heterocycles to benzoates, a hurdle less pronounced in triazine-based herbicides .

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